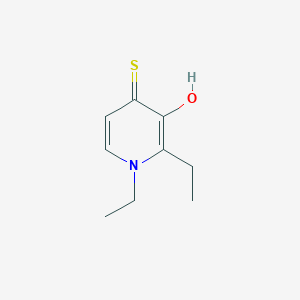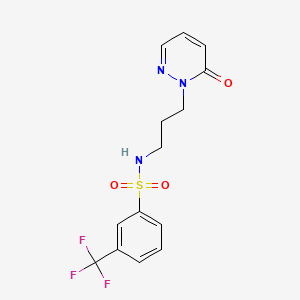![molecular formula C13H25N3O2S B2970446 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415502-07-5](/img/structure/B2970446.png)
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and reducing the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea in laboratory experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in laboratory experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
Direcciones Futuras
There are many future directions for the study of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to study its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory and anti-microbial agent for the treatment of various diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied extensively for its anti-tumor, anti-inflammatory, and anti-microbial properties. Although it has shown promising results, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can be synthesized using different methods. One of the most widely used methods is the reaction between 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-thiomorpholin-4-yl oxan-4-ylmethylamine. This reaction leads to the formation of this compound. Other methods include the reaction between 1,3-bis(4-morpholinyl)-2-propanol and thiourea, and the reaction between 1,3-diaminopropane and 4-thiomorpholin-4-yl oxan-4-ylmethyl isocyanate.
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has potential applications in various fields of scientific research. It has been studied extensively for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory and anti-microbial properties. Additionally, it has been tested for its potential as an anti-diabetic agent.
Propiedades
IUPAC Name |
1-ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-7-18-8-4-13)16-5-9-19-10-6-16/h2-11H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJXXWQZVEFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)
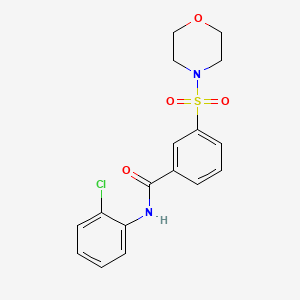
![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)
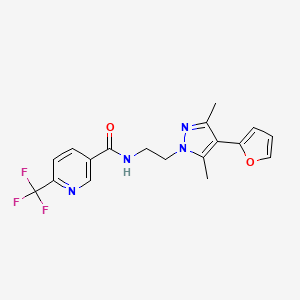

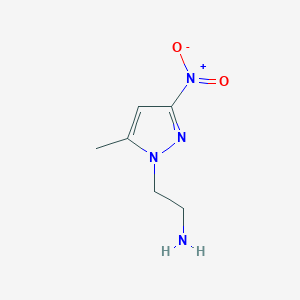
![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)
![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)
![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)

